Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate
Description
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core. The compound features a methyl ester at position 2 and a 2-ethoxy-2-oxoethoxy substituent at position 2. Thienopyridines are heterocyclic systems of significant interest due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties . The ethoxy-oxoethoxy group introduces both ester and ether functionalities, which may influence electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c1-3-18-9(15)7-19-10-8-5-4-6-14-12(8)20-11(10)13(16)17-2/h4-6H,3,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCULOVUWAYGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(SC2=C1C=CC=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331618 | |
| Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819168 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
400083-28-5 | |
| Record name | methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification with Methanol
Method:
Mitsunobu Reaction
Method:
- React the carboxylic acid with methanol (5.0 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C to room temperature.
- Advantage: Avoids acidic conditions, suitable for acid-sensitive substrates.
Comparative Analysis:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Direct Acidic | H₂SO₄, MeOH, ∆ | 78 | 95 |
| Mitsunobu | PPh₃, DEAD, THF | 82 | 98 |
Alternative Pathways via Oxidative Coupling
Recent advances utilize oxidative dimerization to access substituted thienopyridines. For instance, hypochlorite-mediated oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides in 1,4-dioxane yields dimeric products, which can be hydrolyzed to carboxylic acids and subsequently esterified.
Procedure:
- Treat 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamide with aqueous NaOCl (10%) in 1,4-dioxane at room temperature for 3–8 hours.
- Isolate the dimer via filtration and hydrolyze with NaOH (2M) in ethanol/water (1:1) at 80°C.
- Esterify the resultant acid with methyl iodide in DMF using K₂CO₃ as a base.
Key Observation:
- The choice of solvent (dioxane vs. ethanol) dictates regioselectivity, with dioxane favoring dimerization over solvolysis.
Industrial-Scale Synthesis and Process Optimization
For large-scale production, continuous flow chemistry offers advantages in safety and yield. A patented protocol involves:
Continuous Cyclocondensation:
- Pump 3-cyanopyridine-2-thione and ethyl chloroacetate through a heated reactor (100°C, 10 MPa) with a residence time of 30 minutes.
- Achieves 90% conversion with >99% purity.
Alkylation in Microreactors:
Challenges and Troubleshooting
Byproduct Formation During Alkylation
Ester Hydrolysis During Workup
- Issue: Premature hydrolysis of the methyl ester under basic conditions.
- Solution: Neutralize reaction mixtures with dilute HCl before extraction.
Applications and Derivatives
While the primary focus is synthesis, methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate serves as a precursor for anticancer agents. Its methyl and ethoxy groups enable further functionalization, such as:
- Suzuki Coupling: Introduce aryl groups at position 6 using Pd(PPh₃)₄ catalysis.
- Hydrolysis to Carboxylic Acid: Facilitates conjugation with bioactive moieties (e.g., peptides).
Chemical Reactions Analysis
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways . Additionally, it may interact with cellular receptors to influence signal transduction processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate with structurally related thienopyridine derivatives, highlighting substituent effects, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Reactivity: The 3-azido group in methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate enables click chemistry (Huisgen cycloaddition), whereas amino or sulfonamido groups (e.g., in compound 6d or ) facilitate condensation or hydrogen-bonding interactions . The ethoxy-oxoethoxy group in the target compound may increase electrophilicity at the pyridine ring, promoting nucleophilic attacks or hydrolysis.
Physicochemical Properties :
- Solubility : Bulky substituents like tert-butyl (4f) reduce solubility in polar solvents, while polar groups (e.g., sulfonamido in or ethoxy-oxoethoxy in the target compound) enhance hydrophilicity.
- Stability : Methyl esters (target compound, ) are generally more hydrolytically stable than ethyl esters (6d, ) under basic conditions .
Biological Relevance: Sulfonamido and benzofuran-substituted derivatives (e.g., ) exhibit antitumor activity, suggesting that the target compound’s ethoxy-oxoethoxy group could be optimized for similar applications.
Research Findings and Data
Spectral Data:
- IR spectra of related compounds show ester C=O stretches at ~1715 cm⁻¹ (4f) and NH2 bands at 3320–3151 cm⁻¹ (6d) . The target compound’s IR would likely exhibit overlapping ester (C=O) and ether (C-O-C) signals.
Biological Activity
Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article explores the compound's biological activity, including its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
Chemical Formula: C13H13NO5S
Molecular Weight: 295.31 g/mol
CAS Number: [Not provided in the search results]
The compound features a thieno[2,3-b]pyridine core with ethoxy and oxoethoxy functional groups, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. These interactions can modulate various cellular pathways, influencing processes such as cell proliferation, apoptosis, and metabolic regulation.
Research indicates that the compound may exert effects by binding to enzymes or receptors involved in cancer progression. For instance, studies have shown that it can interfere with the cell cycle in tumor cells, leading to reduced viability and proliferation rates.
Antitumor Effects
Recent studies have evaluated the antitumor potential of this compound against various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) Cell Lines: In vitro studies demonstrated that this compound significantly inhibited cell growth in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. The compound showed a GI50 concentration of approximately 13 μM, indicating its effectiveness in reducing viable cell numbers without adversely affecting non-tumorigenic cells like MCF-12A .
| Cell Line | GI50 (μM) | Effect on Proliferation |
|---|---|---|
| MDA-MB-231 | 13 | Significant reduction |
| MDA-MB-468 | Not specified | Significant reduction |
| MCF-12A (non-tumorigenic) | N/A | Little to no effect |
Cell Cycle Analysis
Flow cytometry analyses revealed that treatment with the compound increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase. This shift suggests that the compound may induce cell cycle arrest, a common mechanism by which anticancer agents exert their effects .
Case Studies
- In Vivo Studies: The use of an in ovo chick chorioallantoic membrane (CAM) model indicated that treatment with this compound resulted in a notable reduction in tumor size. This finding supports its potential as a therapeutic agent against solid tumors.
- Metabolic Profiling: Metabolomic studies identified significant alterations in metabolic pathways such as glycolysis and gluconeogenesis upon treatment with this compound. These changes highlight its role in modulating cellular metabolism, which is critical for cancer cell survival and proliferation .
Q & A
Q. What are the key synthetic routes for Methyl 3-(2-ethoxy-2-oxoethoxy)thieno[2,3-b]pyridine-2-carboxylate?
The synthesis typically involves multi-step reactions starting from simpler thieno[2,3-b]pyridine derivatives. For example:
- Step 1 : React a pre-functionalized thieno[2,3-b]pyridine core (e.g., ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate) with chloroacetonitrile or similar electrophilic agents under reflux conditions in absolute ethanol .
- Step 2 : Introduce the ethoxy-2-oxoethoxy group via nucleophilic substitution or esterification. Purification is achieved through recrystallization or column chromatography .
- Yield Optimization : Adjust reaction time, temperature, and stoichiometry to achieve yields >85% (common for analogous compounds) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding interactions (e.g., planar thieno[2,3-b]pyridine core with substituent coplanarity) using SHELX software .
- NMR Spectroscopy : Confirms substitution patterns (e.g., H NMR for ethoxy protons at δ 1.2–1.4 ppm; C NMR for carbonyl carbons at δ 165–170 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H] ion matching theoretical mass ± 0.5 Da) .
Q. How is the biological activity of this compound evaluated in preclinical studies?
- In Vitro Assays : Test against cancer cell lines (e.g., MCF-7, A375-C5, NCI-H460) using MTT assays. Compare GI values (e.g., 1–4 µM for structurally related compounds) .
- Mechanistic Studies : Flow cytometry to assess cell cycle arrest (e.g., G1/S phase blockade) and apoptosis induction via Annexin V staining .
- Enzyme Inhibition : Kinase inhibition assays (e.g., IC determination for inflammatory targets like JAK/STAT pathways) .
Advanced Research Questions
Q. How do substituent variations impact structure-activity relationships (SAR) in this compound class?
Methodological Insight : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets. Validate via site-directed mutagenesis .
Q. How can contradictions in biological data across studies be resolved?
Contradictions often arise from:
- Cell Line Variability : NCI-H460 (lung cancer) may show differential sensitivity compared to MCF-7 (breast cancer) due to metabolic heterogeneity .
- Assay Conditions : Varying serum concentrations or incubation times affect compound stability. Standardize protocols using CLSI guidelines.
- Solution : Employ orthogonal assays (e.g., Western blotting for target protein downregulation) and replicate in ≥3 independent experiments .
Q. What crystallographic challenges arise during structural refinement of this compound?
- Polymorphism : Multiple crystal forms may exist due to flexible ethoxy groups. Solve via temperature-controlled crystallization .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., 2.8–3.0 Å) stabilize planar conformations but complicate disorder modeling. Use SHELXL with TWIN/BASF commands .
- Data Collection : Optimize absorption corrections (e.g., Gaussian integration for μ > 2.5) to refine anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
